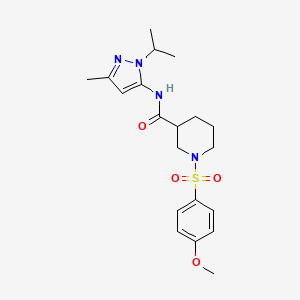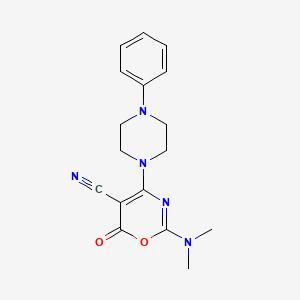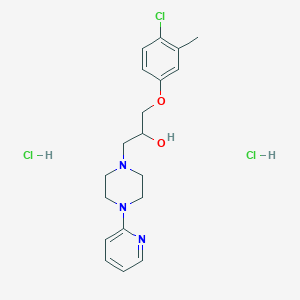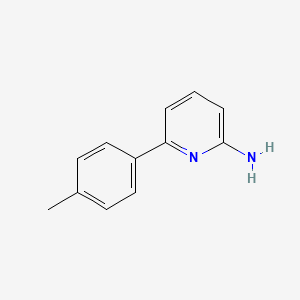
6-(p-Tolyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(p-Tolyl)pyridin-2-amine is a chemical compound with the molecular formula C12H12N2 and a molecular weight of 184.24 . It is also known by other names such as 2-AMINO-6-(4-TOLYL)PYRIDINE, 6-(4-Methylphenyl)-2-pyridinamine, and 6-(4-methylphenyl)pyridin-2-amine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3-(Pyridin-3-yl)-1-p-tolyl-1H-pyrazolo[3,4-d]thiazol-5-amine was used as a key synthon for a one-pot two- and three-component synthesis of new fused heterocyclic moieties . The compounds were synthesized using microwave irradiation as an eco-friendly technique .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques. For example, the structure of 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide was confirmed by FT-IR, 1H NMR, 13C NMR spectroscopy, and MS . A single crystal of the title compound was measured by X-ray diffraction and subjected to crystallographic and conformational analyses .Physical And Chemical Properties Analysis
This compound is a light yellow to yellow powder or crystals .科学的研究の応用
Small Molecule Activation
6-(p-Tolyl)pyridin-2-amine has been utilized in small molecule activation mediated by thorium terminal imido metallocene. This process involves reactions with various small molecules like pyridine derivatives, amines, and boranes, leading to the formation of complex compounds such as amido pyridyl complexes, diamide complexes, and amido selenido complexes (Zhou et al., 2015).
Redox-Activated Amines Synthesis
The compound plays a role in redox-activated amines synthesis, especially in the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This process is facilitated by a metal-free photoredox strategy and is applicable in the synthesis of functionalized alkynes and (E)-alkenes (Ociepa et al., 2018).
Macrocyclic Ligand Development
In coordination chemistry, this compound is involved in the development of Schiff base and non-Schiff base macrocyclic ligands and complexes. These ligands, containing the pyridine moiety, have been synthesized and studied for their coordination preferences and metal ion transportation capabilities (Rezaeivala & Keypour, 2014).
Palladium(II) Complexes and Assemblies
The compound is used in creating functional ligands for palladium(II) complexes and assemblies, demonstrating its importance in the field of organometallic chemistry. These ligands are synthesized through various chemical processes and are significant in studying metal-ligand interactions (Simayi et al., 2017).
Computational Chemistry Studies
In computational chemistry, studies have compared amine N-oxides, including those derived from pyridine, to understand their bond dissociation energies. These studies provide insights into the stability and reactivity of compounds like this compound (Greenberg, Green, & Liebman, 2020).
作用機序
Target of Action
Similar compounds such as 2-aminopyrimidine derivatives have shown activity against organisms causing diseases like sleeping sickness and malaria .
Mode of Action
It’s worth noting that pyrimidine-based anti-inflammatory agents generally work by inhibiting the generation of pge 2 through the suppression of cox-1 and cox-2 enzymes .
Biochemical Pathways
Abnormal activation of this pathway is often associated with tumorigenesis and progression .
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, leading to relatively stable compounds . This could potentially impact the bioavailability of 6-(p-Tolyl)pyridin-2-amine.
Result of Action
Similar compounds have shown to induce cell cycle arrest and cell apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction used in the synthesis of such compounds is known for its environmentally benign nature . .
Safety and Hazards
The safety data sheet for a similar compound, Pyridine, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
将来の方向性
Research on similar compounds suggests potential future directions. For example, novel 2-aminopyrimidine derivatives were prepared and tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 . Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity . This suggests that 6-(p-Tolyl)pyridin-2-amine and similar compounds could be further explored for their potential medicinal properties.
特性
IUPAC Name |
6-(4-methylphenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-5-7-10(8-6-9)11-3-2-4-12(13)14-11/h2-8H,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAUOJUQXWEXEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154479-28-4 |
Source


|
| Record name | 6-(p-tolyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

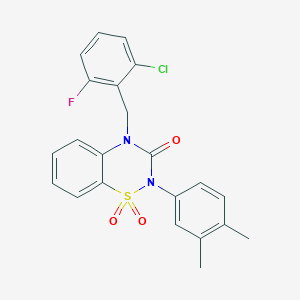

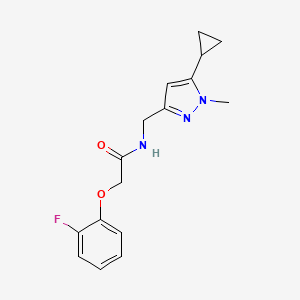
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2767498.png)
![4-Methyl-1-[(4-methylpiperazinyl)phenylmethyl]piperazine](/img/structure/B2767499.png)
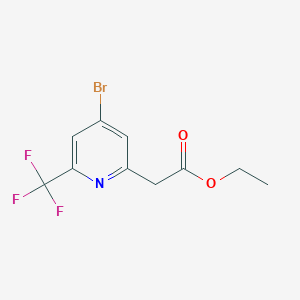
![2-[[(Z)-2-Cyano-3-pyridin-3-ylprop-2-enoyl]amino]benzoic acid](/img/structure/B2767504.png)
![4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2767505.png)
![(E)-2-(2-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2767507.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-methyl-2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2767513.png)
